Cas no 16850-91-2 (2H-1-Benzopyran-2-one,7-methoxy-6-(3-methyl-1-oxo-2-buten-1-yl)-)

16850-91-2 structure
Nome del prodotto:2H-1-Benzopyran-2-one,7-methoxy-6-(3-methyl-1-oxo-2-buten-1-yl)-
2H-1-Benzopyran-2-one,7-methoxy-6-(3-methyl-1-oxo-2-buten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1-Benzopyran-2-one,7-methoxy-6-(3-methyl-1-oxo-2-buten-1-yl)-
- Dehydrogeijerin
- 2H-1-Benzopyran-2-one,7-methoxy-6-(3-methyl-1-oxo-2-butenyl)- (9CI)
- Coumarin, 7-methoxy-6-(3-methylcrotonoyl)-(8CI)
- Geijerin, dehydro-
- Pablohopin
- 7-Methoxy-6-(3-methyl-2-butenoyl)-2H-chromen-2-one #
- 16850-91-2
- Coumarin, 7-methoxy-6-(3-methylcrotonoyl)-
- CS-0144120
- starbld0000843
- HY-N8414
- XJDSLGAFRQCARR-UHFFFAOYSA-N
- AKOS040761594
- Coumarin, 7-methoxy-6-(3-methylcrr
- 7-Methoxy-6-(3-methylbut-2-enoyl)-2H-chromen-2-one
- 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-1-oxo-2-butenyl)-
- 7-methoxy-6-(3-methylbut-2-enoyl)chromen-2-one
- DA-62747
-
- Inchi: InChI=1S/C15H14O4/c1-9(2)6-12(16)11-7-10-4-5-15(17)19-13(10)8-14(11)18-3/h4-8H,1-3H3
- Chiave InChI: XJDSLGAFRQCARR-UHFFFAOYSA-N
- Sorrisi: COC1C(C(=O)/C=C(\C)/C)=CC2C=CC(=O)OC=2C=1
Proprietà calcolate
- Massa esatta: 258.08922
- Massa monoisotopica: 258.08920892g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 431
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.6Ų
- XLogP3: 3
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 450.0±45.0 °C at 760 mmHg
- Punto di infiammabilità: 202.1±28.8 °C
- PSA: 52.6
- Pressione di vapore: 0.0±1.1 mmHg at 25°C
2H-1-Benzopyran-2-one,7-methoxy-6-(3-methyl-1-oxo-2-buten-1-yl)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2H-1-Benzopyran-2-one,7-methoxy-6-(3-methyl-1-oxo-2-buten-1-yl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3805-5mg |
Dehydrogeijerin |
16850-91-2 | 5mg |
¥ 3560 | 2024-07-20 | ||
TargetMol Chemicals | TN3805-5 mg |
Dehydrogeijerin |
16850-91-2 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3805-1 mg |
Dehydrogeijerin |
16850-91-2 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3805-1 mL * 10 mM (in DMSO) |
Dehydrogeijerin |
16850-91-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
Ambeed | A1346905-5mg |
7-Methoxy-6-(3-methylbut-2-enoyl)-2H-chromen-2-one |
16850-91-2 | 98% | 5mg |
$364.0 | 2025-02-28 | |
TargetMol Chemicals | TN3805-1 ml * 10 mm |
Dehydrogeijerin |
16850-91-2 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
2H-1-Benzopyran-2-one,7-methoxy-6-(3-methyl-1-oxo-2-buten-1-yl)- Letteratura correlata
-
1. Back matter
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
16850-91-2 (2H-1-Benzopyran-2-one,7-methoxy-6-(3-methyl-1-oxo-2-buten-1-yl)-) Prodotti correlati
- 6748-68-1(8-Acetyl-7-hydroxycoumarin)
- 16555-98-9(6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one)
- 16981-20-7(2H-1-Benzopyran-2-one,5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-oxopropyl)-4-phenyl-)
- 1489953-55-0(4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid)
- 1270424-42-4(1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine)
- 1760-24-3(3-(2-Aminoethylamino)propyltrimethoxysilane)
- 1219208-21-5(N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide)
- 1502825-30-0(Benzo[h]quinazoline, 4-(4-bromophenyl)-2-phenyl-)
- 58948-98-4(Acetic acid, isocyano-, potassium salt)
- 2138362-66-8(9-methyl-7-azadispiro2.1.4^{5}.3^{3}dodecan-10-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:16850-91-2)2H-1-Benzopyran-2-one,7-methoxy-6-(3-methyl-1-oxo-2-buten-1-yl)-

Purezza:99%
Quantità:5mg
Prezzo ($):328